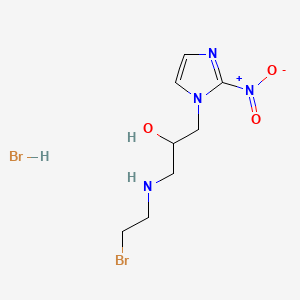

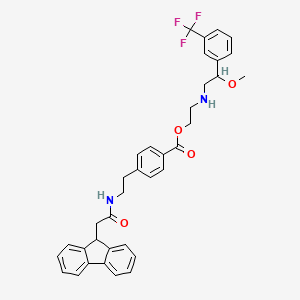

![molecular formula C20H14N2O5S B10837341 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]- CAS No. 25747-05-1](/img/structure/B10837341.png)

1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound T611 is a chemical reagent commonly used in various analytical and industrial applications. It is known for its role in the determination of density in liquid chemical reagents. The compound is part of the general methods for determining the density of liquid chemical reagents by the density bottle method, Westphal balance method, and the oscillation-type liquid density meters method .

Preparation Methods

The preparation of compound T611 involves several synthetic routes and reaction conditions. The industrial production methods typically include:

Density Bottle Method: This method involves using a density bottle to measure the density of the liquid chemical reagent. The density is calculated by dividing the mass of the liquid by its volume.

Westphal Balance Method: This method uses a balance to measure the density of the liquid. The balance is calibrated with known densities, and the density of the liquid is determined by comparing it to the known values.

Oscillation-Type Liquid Density Meters Method: This method uses an oscillation-type liquid density meter to measure the density of the liquid.

Chemical Reactions Analysis

Compound T611 undergoes various types of chemical reactions, including:

Oxidation: Involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: Involves the gain of electrons, leading to the formation of reduced species.

Substitution: Involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, and oxidizing or reducing agents under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Compound T611 has a wide range of scientific research applications, including:

Chemistry: Used as a standard reagent for density determination in various chemical analyses.

Biology: Utilized in biological assays to measure the density of biological fluids and solutions.

Medicine: Applied in medical research to determine the density of pharmaceutical solutions and formulations.

Industry: Employed in industrial processes to measure the density of various liquid products, ensuring quality control and consistency

Mechanism of Action

The mechanism of action of compound T611 involves its interaction with the liquid being measured. The compound exerts its effects by:

Molecular Targets: Interacting with the molecules of the liquid to determine its density.

Pathways Involved: The pathways involved include the physical measurement of mass and volume, as well as the oscillation frequency of the liquid in the case of oscillation-type density meters

Comparison with Similar Compounds

Compound T611 can be compared with other similar compounds used for density determination, such as:

T6: Used in the density determination of aluminum alloys.

Similar Compounds: Other similar compounds include those used in the determination of density in various materials, such as plastics and metals

Compound T611 stands out due to its specific application in the determination of density in liquid chemical reagents, making it a unique and valuable tool in both research and industrial settings.

Properties

CAS No. |

25747-05-1 |

|---|---|

Molecular Formula |

C20H14N2O5S |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H14N2O5S/c23-17-11-18(28(25,26)27)14-7-3-4-8-15(14)19(17)22-21-16-10-9-12-5-1-2-6-13(12)20(16)24/h1-11,23-24H,(H,25,26,27) |

InChI Key |

BRDGZOLJYALNOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

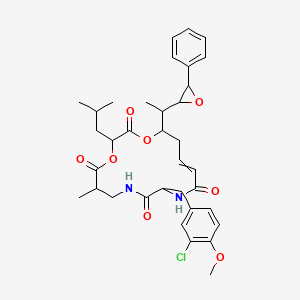

![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)

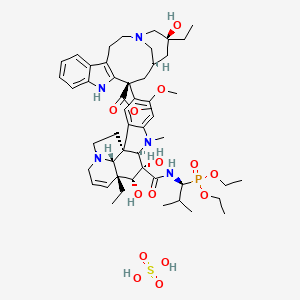

![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)

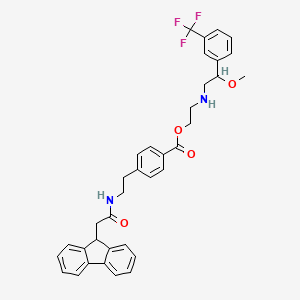

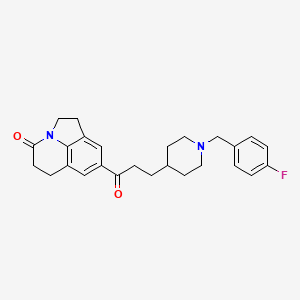

![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)

![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)

![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)

![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)

![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)